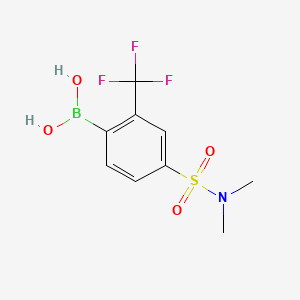

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid

Description

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 1279107-82-2) is a boronic acid derivative featuring a phenyl ring substituted at position 4 with an N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) and at position 2 with a trifluoromethyl (-CF₃) group. The boronic acid (-B(OH)₂) moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The trifluoromethyl group is a strong electron-withdrawing substituent, while the dimethylsulfamoyl group contributes both electronic and steric effects. This combination enhances reactivity in transmetalation steps, as observed in studies on electron-deficient arylboronic acids .

Properties

IUPAC Name |

[4-(dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF3NO4S/c1-14(2)19(17,18)6-3-4-8(10(15)16)7(5-6)9(11,12)13/h3-5,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZSCAQVGVKZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681742 | |

| Record name | [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279107-82-2 | |

| Record name | [4-(Dimethylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent like THF or toluene.

Major Products

The major products formed from these reactions include boronic esters, borates, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds containing boronic acid moieties can inhibit proteasomal activity, leading to the degradation of specific proteins involved in cancer progression. The application of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid in this context is particularly promising due to its ability to act as a protein degrader. Studies have shown that such compounds can selectively target and degrade oncoproteins, which are overexpressed in various cancers.

For instance, a study demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects against human cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia) and K562 (chronic myeloid leukemia) cells, with IC50 values indicating effective potency at low concentrations .

1.2 Targeting Kinases

The compound has also been evaluated for its potential to inhibit specific kinases implicated in cancer cell signaling pathways. Inhibition of FLT3-ITD kinase, a critical target in acute myeloid leukemia, has been reported with certain boronic acid derivatives showing promising results in reducing cell viability and inducing apoptosis in affected cell lines .

Synthetic Applications

2.1 Suzuki-Miyaura Coupling Reaction

this compound can be utilized as a coupling partner in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is vital for creating complex molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Novel Compounds

The compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activity. For example, it has been employed to synthesize various N-aryl aromatic imines through condensation reactions, showcasing its versatility in generating diverse chemical entities .

Environmental Applications

3.1 Sensor Development

Recent studies have explored the use of boronic acids, including this compound, in environmental sensing applications. Their ability to selectively bind to diols makes them suitable for detecting biomolecules and pollutants in environmental samples, contributing to advancements in environmental monitoring technologies.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This property makes it valuable in applications such as molecular recognition and separation processes. The boronic acid group interacts with the cis-diol groups, forming a cyclic ester, which can be reversed under specific conditions, allowing for controlled capture and release of target molecules .

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl vs. Methyl : Replacing the 2-methyl group in 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid (CAS: 957034-82-1) with a trifluoromethyl group increases electron-withdrawing effects, enhancing the compound’s electrophilicity and reactivity in cross-coupling reactions .

- Sulfamoyl Group Position : 2-(N,N-Dimethylsulfamoyl)phenylboronic acid (PN-3874) places the sulfamoyl group at the ortho position, creating steric hindrance near the boronic acid moiety, which may reduce coupling efficiency compared to the para-substituted target compound .

Molecular Properties

*Calculated based on analogous structures.

Reactivity in Cross-Coupling Reactions

Electron-poor arylboronic acids exhibit accelerated transmetalation rates in nickel- or palladium-catalyzed couplings. The trifluoromethyl group in the target compound enhances reactivity compared to analogs with methyl or hydrogen substituents. For example:

Biological Activity

4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS Number: 1279107-82-2) is a boronic acid derivative characterized by its unique trifluoromethyl and sulfamoyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to compile and analyze the current knowledge regarding the biological activity of this compound, supported by relevant research findings and data.

- Molecular Formula : CHBFNOS

- Molecular Weight : 297.1 g/mol

- Purity : ≥96%

- Storage Conditions : Room temperature, protected from moisture

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect the function of glycoproteins and other biomolecules.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acid derivatives, including this compound. The compound has shown moderate activity against several bacterial strains, including Escherichia coli and Bacillus cereus. Notably, its Minimum Inhibitory Concentration (MIC) values were found to be lower than those of some established antibiotics, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Bacillus cereus | 16 | |

| Candida albicans | 64 | |

| Aspergillus niger | 32 |

Case Studies

- Inhibition Studies : A study investigating the inhibition of leucyl-tRNA synthetase (LeuRS) in Candida albicans revealed that the compound could effectively bind to the enzyme's active site, similar to other known inhibitors like Tavaborole. This binding disrupts protein synthesis in fungi, leading to antifungal effects .

- Structural Analysis : Molecular docking studies have provided insights into how this compound interacts with target enzymes. The presence of the trifluoromethyl group enhances lipophilicity and alters binding affinities compared to non-fluorinated analogs.

Potential Applications

Given its promising biological activity, this compound could serve multiple roles:

- Antimicrobial Agent : Its effectiveness against various pathogens suggests potential use in treating infections.

- Biochemical Probe : The compound can be utilized in research settings to study enzyme functions and interactions due to its ability to form reversible bonds with biomolecules.

- Drug Development : The unique structural features may allow for further modifications leading to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(N,N-Dimethylsulfamoyl)-2-trifluoromethylphenylboronic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach includes:

Borylation : Starting with a trifluoromethyl-substituted phenol derivative, boronylation is achieved using reagents like boron trifluoride etherate in ethanol under reflux .

Sulfamoyl Introduction : The dimethylsulfamoyl group is introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like palladium for Suzuki-Miyaura cross-coupling .

- Key Parameters : Temperature (reflux vs. room temperature), solvent polarity (THF vs. DMSO), and stoichiometry of boron reagents significantly affect yield. For instance, excess boron trifluoride etherate may improve boronic acid formation but risks side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and what data confirm its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential. For example, the NMR peak near 30 ppm confirms boronic acid presence, while splitting patterns in NMR distinguish sulfamoyl and trifluoromethyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 310.08 for CHBFNOS).

- FT-IR : B-O stretching (~1340 cm) and S=O vibrations (~1150 cm^{-1) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and reaction pathways. For example:

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify intermediates in Suzuki-Miyaura couplings, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations model solvent interactions, guiding solvent selection to enhance solubility of the hydrophobic trifluoromethyl group .

Q. What strategies mitigate solubility challenges during cross-coupling reactions involving this boronic acid?

- Methodological Answer :

- Co-solvent Systems : Mixtures of THF/HO (5:1) or DMSO/EtOH improve solubility by disrupting crystallinity from the sulfamoyl group .

- Microwave-Assisted Synthesis : Enhanced dielectric heating in polar solvents (e.g., DMF) increases dissolution rates and reaction efficiency .

Q. How do the electron-withdrawing trifluoromethyl and sulfamoyl groups influence regioselectivity in palladium-catalyzed reactions?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group reduces electron density at the para position, directing cross-coupling to the ortho site.

- Steric Effects : Sulfamoyl’s bulkiness may hinder transmetalation steps, necessitating larger ligands (e.g., SPhos) to stabilize Pd intermediates .

Q. Which statistical experimental design (DoE) methods are most effective for optimizing reaction conditions with this compound?

- Methodological Answer :

- Response Surface Methodology (RSM) : Central composite designs (CCD) optimize variables (e.g., catalyst loading, temperature) to maximize yield. For example, a 3 factorial design can model interactions between Pd(OAc) concentration and reaction time .

- Taguchi Methods : Orthogonal arrays screen multiple factors (e.g., solvent, base) with minimal experiments, prioritizing critical parameters like base strength (e.g., KCO vs. CsCO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.